

# Application Notes: Analysis of CD33 Expression Using Lintuzumab by Flow Cytometry

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Compound of Interest		
Compound Name:	Lintuzumab	
Cat. No.:	B1169857	Get Quote

### Introduction

CD33, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a transmembrane glycoprotein primarily expressed on myeloid progenitor cells and monocytes. [1] Its high expression on leukemic blasts in approximately 85-90% of patients with Acute Myeloid Leukemia (AML) makes it a critical therapeutic target. [2][3] **Lintuzumab** (SGN-33) is a humanized monoclonal antibody that specifically targets the CD33 protein. [4] The mechanisms of action for **Lintuzumab** are multifaceted, including the induction of antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), as well as direct signaling upon binding to CD33. [5][6][7] This signaling can lead to the phosphorylation of CD33's intracellular domain and the recruitment of phosphatases like SHP-1, modulating cellular activity. [1][2][6][7]

Flow cytometry is an indispensable tool for the characterization of CD33 expression on normal and malignant hematopoietic cells. It allows for the precise quantification of CD33-positive cell populations and the density of the CD33 antigen on the cell surface. This quantitative analysis is crucial for patient stratification, monitoring response to CD33-targeted therapies, and for preclinical evaluation of antibodies like **Lintuzumab**. These notes provide detailed protocols for the analysis of baseline CD33 expression and the antibody-induced internalization of the CD33 receptor using **Lintuzumab**.

### **Quantitative Data Summary**

The expression level of CD33 can vary significantly between normal and leukemic cells, as well as among different AML subtypes. The following table summarizes quantitative data on CD33



### expression levels.

Parameter	Value	Cell Type/Condition	Reference
CD33 Positivity in AML Patients	85–90%	AML Blasts	[2][3]
CD33 Molecules per Cell (Mean)	~10,380	AML Bone Marrow Blasts	[2]
CD33 Molecules per Cell (Range)	709 - 54,894	AML Bone Marrow Blasts	[2]
CD33 Molecules per Cell (Mean)	~2,997	Normal CD33+ Bone Marrow Cells	[2]
CD33 MFI (Median) in NPM1-mutated AML	429	AML Blasts	[3]
CD33 MFI (Median) in NPM1-unmutated AML	210	AML Blasts	[3]

## **Experimental Protocols**

## Protocol 1: Baseline CD33 Expression Analysis Using Lintuzumab

This protocol details the procedure for staining cells with **Lintuzumab** to quantify the baseline expression of CD33 on the cell surface by flow cytometry.

### Materials:

- Lintuzumab (unconjugated)
- Fluorochrome-conjugated secondary antibody (e.g., Goat anti-human IgG H&L (AF488))
- Human IgG Isotype Control
- Phosphate-Buffered Saline (PBS)



- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fixative (e.g., 4% paraformaldehyde) (Optional)
- Viability Dye (e.g., DAPI, Propidium Iodide)
- Flow cytometry tubes
- · Flow cytometer

### Procedure:

- Cell Preparation:
  - Harvest cells (e.g., cell lines like HL-60 or primary patient samples) and wash once with cold PBS.
  - Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1-2 x 10<sup>6</sup> cells/mL.
- Staining:
  - $\circ$  Aliquot 100  $\mu$ L of the cell suspension (containing 1-2 x 10^5 cells) into flow cytometry tubes.
  - Add Lintuzumab to the cell suspension at a pre-titrated optimal concentration. For a starting point, a concentration of 1-5 μg/mL can be used.[5][6]
  - In a separate tube, add a matching concentration of the Human IgG Isotype Control to serve as a negative control.
  - Incubate the tubes for 30-60 minutes at 4°C, protected from light.
- Washing:
  - Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.



- · Secondary Antibody Staining:
  - Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its recommended dilution.
  - Incubate for 30 minutes at 4°C, protected from light.
- Final Wash and Resuspension:
  - Wash the cells twice as described in step 3.
  - Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
- Viability Staining & Fixation (Optional):
  - If viability is a concern, add a viability dye according to the manufacturer's instructions before analysis.
  - If cells need to be stored before acquisition, they can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature, followed by a wash and resuspension in staining buffer.[5]
- Data Acquisition:
  - Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for statistical analysis (e.g., >10,000 events in the gate of interest).
  - Use the isotype control to set the negative gate for CD33 expression.

## Protocol 2: Analysis of Lintuzumab-Induced CD33 Internalization

This protocol measures the reduction of cell surface CD33 over time following incubation with **Lintuzumab**, a key indicator of receptor-mediated endocytosis.

### Materials:

Lintuzumab (unconjugated)



- Fluorochrome-conjugated anti-CD33 antibody (recognizing a different epitope if possible, or the same antibody labeled with a fluorochrome)
- Complete cell culture medium
- Stripping Buffer (e.g., ice-cold acid wash buffer, pH 2.0-3.0)
- Flow Cytometry Staining Buffer
- · Flow cytometer

### Procedure:

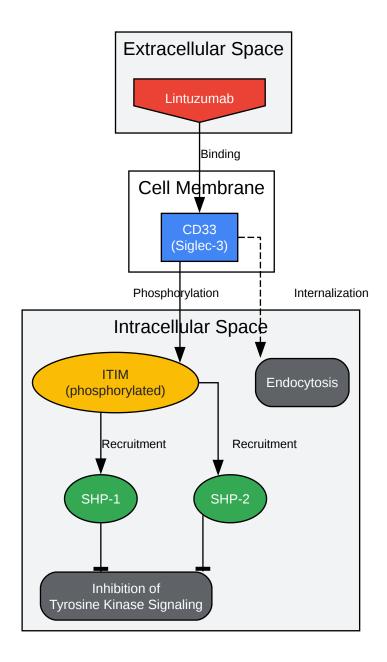
- Cell Preparation:
  - Culture cells to a healthy, logarithmic growth phase.
  - Prepare a cell suspension in complete culture medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Antibody Incubation for Internalization:
  - Add **Lintuzumab** at a saturating concentration to the cell suspension.
  - Incubate the cells at 37°C in a CO2 incubator.
  - At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the cell suspension for analysis. The 0-minute time point serves as the baseline surface expression.
- Removal of Surface-Bound Antibody:
  - For each time point, wash the cells with cold PBS.
  - Resuspend the cell pellet in ice-cold Stripping Buffer for 1-5 minutes on ice to remove any non-internalized, surface-bound Lintuzumab.



- Immediately neutralize the acid by adding an excess of cold Flow Cytometry Staining Buffer and centrifuge.
- Staining of Remaining Surface CD33:
  - Wash the cells once more with staining buffer.
  - Stain the cells with a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody as described in Protocol 1 (steps 2-5). This will label the CD33 receptors still present on the cell surface.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Calculate the percentage of CD33 reduction at each time point relative to the 0-minute time point using the Mean Fluorescence Intensity (MFI).
  - % Reduction = (1 (MFI\_timepoint\_X / MFI\_timepoint\_0)) \* 100

## **Visualizations**

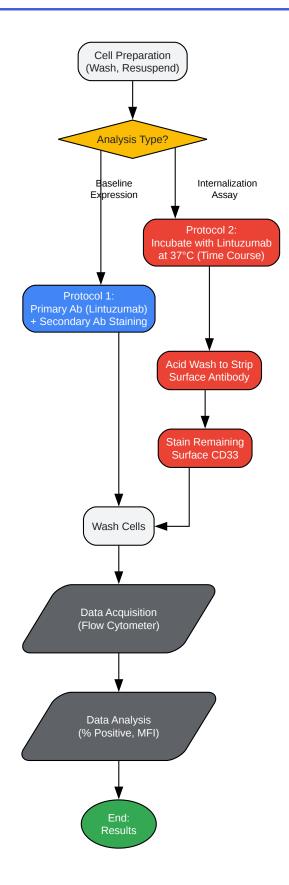




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Caption: CD33 signaling pathway upon Lintuzumab binding.





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Caption: Experimental workflow for CD33 analysis by flow cytometry.



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